molecular formula C15H16N6O3S B6170999 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1639000-89-7

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B6170999
CAS No.: 1639000-89-7
M. Wt: 360.4
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Description

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a purine base linked to a dimethoxyphenyl acetamide group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

  • Formation of the Purine Derivative: : The starting material, 6-amino-9H-purine, is reacted with a suitable thiolating agent to introduce the sulfanyl group at the 8-position. Common thiolating agents include thiourea or thiol-containing compounds under basic conditions.

  • Coupling with Dimethoxyphenyl Acetamide: : The sulfanyl-purine intermediate is then coupled with 3,4-dimethoxyphenyl acetamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

  • Substitution: : The amino group on the purine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between purine derivatives and biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

Medically, this compound holds potential as a therapeutic agent. Its structure suggests it could interact with nucleic acid processes, making it a candidate for antiviral or anticancer drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The sulfanyl group may enhance binding affinity through additional interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    6-amino-9H-purine: A simpler purine derivative without the sulfanyl and dimethoxyphenyl groups.

    N-(3,4-dimethoxyphenyl)acetamide: Lacks the purine and sulfanyl components.

    2-[(6-amino-9H-purin-8-yl)sulfanyl]acetamide: Similar but without the dimethoxyphenyl group.

Uniqueness

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is unique due to the combination of a purine base, a sulfanyl bridge, and a dimethoxyphenyl acetamide group. This unique structure allows for diverse chemical reactivity and potential biological activity that is not seen in simpler analogs.

Properties

CAS No.

1639000-89-7

Molecular Formula

C15H16N6O3S

Molecular Weight

360.4

Purity

95

Origin of Product

United States

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